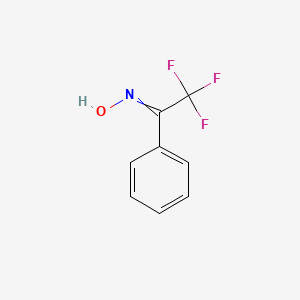

N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine

Description

N-(2,2,2-Trifluoro-1-phenylethylidene)hydroxylamine (CAS: 655-25-4) is a hydroxylamine derivative characterized by a trifluoroethylidene group attached to a phenyl ring. This compound’s structure combines electron-withdrawing trifluoromethyl groups with a hydroxylamine functional group, which may confer unique reactivity and stability compared to other hydroxylamine analogs.

Properties

CAS No. |

655-25-4 |

|---|---|

Molecular Formula |

C8H6F3NO |

Molecular Weight |

189.13 g/mol |

IUPAC Name |

(NE)-N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine |

InChI |

InChI=1S/C8H6F3NO/c9-8(10,11)7(12-13)6-4-2-1-3-5-6/h1-5,13H/b12-7+ |

InChI Key |

TUKWYJVGKNCDJJ-KPKJPENVSA-N |

SMILES |

C1=CC=C(C=C1)C(=NO)C(F)(F)F |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N\O)/C(F)(F)F |

Canonical SMILES |

C1=CC=C(C=C1)C(=NO)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine typically involves the reaction of 2,2,2-trifluoroacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to yield the oxime derivative .

Chemical Reactions Analysis

N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitrile oxides under specific conditions.

Reduction: The oxime can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Organic Synthesis

N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine serves as an important intermediate in the synthesis of complex organic molecules. It is particularly useful in creating derivatives that exhibit enhanced biological activities due to the trifluoromethyl group’s influence on lipophilicity and metabolic stability .

Biological Studies

The compound has been employed in enzymatic studies to investigate enzyme inhibition and protein modification. Its ability to form stable complexes with enzymes allows researchers to explore mechanisms of action and potential therapeutic applications .

Medicinal Chemistry

This compound has been investigated for its potential role in drug development. Specifically, it has been studied as a scaffold for designing enzyme inhibitors that could lead to novel therapeutic agents . The unique properties conferred by the trifluoromethyl group make it a candidate for targeting specific biological pathways.

Industrial Applications

In the agrochemical sector, this compound is utilized in the synthesis of pesticides and herbicides. Its stability and reactivity make it suitable for developing active ingredients that require precise chemical properties for efficacy .

Data Tables

| Application Area | Specific Uses |

|---|---|

| Organic Chemistry | Intermediate in synthesis of organic compounds |

| Biochemistry | Enzyme inhibition studies |

| Medicinal Chemistry | Drug development and design |

| Agrochemicals | Synthesis of pesticides |

Case Studies

Case Study 1: Enzyme Inhibition

A study investigated the inhibition properties of this compound on specific enzymes involved in metabolic pathways. The results indicated that the compound effectively inhibited target enzymes at low concentrations, suggesting its potential as a lead compound for drug development aimed at metabolic disorders .

Case Study 2: Agrochemical Development

In the formulation of a new herbicide, researchers utilized this compound as a key intermediate. The resulting product exhibited enhanced activity against resistant weed species compared to existing formulations, demonstrating the compound's utility in agricultural applications .

Mechanism of Action

The mechanism of action of N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect cellular functions .

Comparison with Similar Compounds

N-(2-Methoxyphenyl)hydroxylamine

Key Differences:

- Substituent Effects: Unlike the trifluoroethylidene group in the target compound, N-(2-methoxyphenyl)hydroxylamine features a methoxy group (–OCH₃) on the aromatic ring.

- Metabolism: demonstrates that N-(2-methoxyphenyl)hydroxylamine undergoes enzymatic reduction in hepatic microsomes to form o-anisidine and o-aminophenol, mediated by CYP enzymes (e.g., CYP1A1/2 and CYP2B1/2). The trifluoro group in the target compound may hinder such reductive metabolism due to its strong electron-withdrawing nature, possibly leading to different metabolic products or slower degradation .

- Stability : The trifluoroethylidene group likely enhances the compound’s stability under acidic or oxidative conditions compared to the methoxy analog, which shows spontaneous degradation under acidic pH .

Table 1: Structural and Metabolic Comparison

| Property | N-(2,2,2-Trifluoro-1-phenylethylidene)hydroxylamine | N-(2-Methoxyphenyl)hydroxylamine |

|---|---|---|

| Key Substituent | –CF₃ | –OCH₃ |

| Electron Effect | Electron-withdrawing | Electron-donating |

| Metabolic Pathway | Likely resistant to reduction | Reductive (CYP-mediated) |

| Stability at Acidic pH | High (predicted) | Low (degradation observed) |

3-Chloro-N-Phenyl-Phthalimide

Key Differences:

- Functional Groups: The target compound’s hydroxylamine group (–NH–O–) contrasts with the phthalimide ring in 3-chloro-N-phenyl-phthalimide (). Phthalimides are known for their role in polymer synthesis (e.g., polyimides), whereas hydroxylamine derivatives are more commonly associated with redox reactions or nitroxide radical formation.

- Applications: While 3-chloro-N-phenyl-phthalimide is a monomer precursor for high-purity polyimides, the trifluoro-hydroxylamine analog may have niche roles in fluorinated compound synthesis or as a stabilizing agent in radical reactions .

Table 2: Functional Group and Application Comparison

| Property | This compound | 3-Chloro-N-Phenyl-Phthalimide |

|---|---|---|

| Core Functional Group | Hydroxylamine | Phthalimide |

| Primary Use | Redox chemistry, fluorinated intermediates | Polymer synthesis |

| Electron Effects | –CF₃ enhances electrophilicity | Chlorine enhances electrophilicity |

2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine Hydrochloride)

Key Differences:

- Structural Class: Dopamine hydrochloride (CAS: 62-31-7) is a catecholamine with a primary amine group, whereas the target compound is a hydroxylamine derivative. This distinction implies divergent biological roles: dopamine is a neurotransmitter, while the trifluoro-hydroxylamine compound is likely non-biological without direct neurological activity .

- Reactivity: Dopamine’s catechol structure makes it prone to oxidation, forming quinones. The trifluoro-hydroxylamine compound’s stability may reduce such reactivity, favoring synthetic utility over biological signaling .

Biological Activity

N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine (CAS No. 67655-82-7) is a compound of interest due to its unique trifluoromethyl group and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₈H₆F₃NO and a molecular weight of 201.13 g/mol. The trifluoromethyl group enhances lipophilicity and may influence the compound's interactions with biological targets.

The biological activity of this compound is thought to involve several mechanisms:

- Protein Interaction : Similar compounds have shown the ability to interact with proteins such as extracellular signal-regulated kinase 2 (ERK2) and fibroblast growth factor receptor 2 (FGFR2), which are crucial in cell signaling pathways related to growth and differentiation .

- Cytotoxic Effects : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects, indicating potential applications in cancer therapy .

Anticancer Properties

Research indicates that this compound may possess anticancer properties:

- Cytotoxicity Studies : In vitro studies have demonstrated that the compound can induce apoptosis in various cancer cell lines. For instance, tests on B16F10 melanoma cells showed significant cell death at higher concentrations .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes:

- Tyrosinase Inhibition : Similar hydroxylamine derivatives have been studied for their ability to inhibit tyrosinase, an enzyme involved in melanin production. This inhibition is relevant for cosmetic applications targeting hyperpigmentation .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Cytotoxicity in Cancer Cells :

- Mechanistic Studies :

- Inhibition of Tyrosinase :

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Structure | Cytotoxicity in B16F10 cells | 25 |

| Compound A (Similar Hydroxylamine Derivative) | Structure | Tyrosinase inhibition | 20 |

| Compound B (Triazole Derivative) | Structure | Anticancer activity | 30 |

Q & A

Q. What are the optimal synthetic routes and conditions for preparing N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine with high purity?

- Methodological Answer : Synthesis of this compound can be optimized using condensation reactions between trifluoroacetophenone derivatives and hydroxylamine under controlled pH (e.g., acidic conditions to favor imine formation). Refluxing in anhydrous solvents like THF or ethanol, with catalytic triethylamine, minimizes side reactions such as hydrolysis. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization in ethanol is critical to isolate the product. Analytical methods like HPLC and NMR (¹H/¹³C/¹⁹F) should confirm purity and structure .

Q. How can structural characterization of this compound be performed to confirm its configuration?

- Methodological Answer : X-ray crystallography is the gold standard for resolving the stereochemistry of the trifluoroethylidene group. For solution-phase analysis, use ¹⁹F NMR to detect coupling patterns (e.g., splitting due to neighboring fluorines) and ¹H-¹³C HMBC to verify the imine linkage. IR spectroscopy can identify N–O and C=N stretches (~1600–1650 cm⁻¹). Computational methods (DFT) may supplement experimental data to predict vibrational modes and electronic transitions .

Q. What precautions are necessary to prevent artifact formation during extraction or analysis?

- Methodological Answer : Hydroxylamine derivatives are prone to forming N- or S-containing artifacts when exposed to reducing agents (e.g., dithionite) or aldehydes/ketones in organic matter. Avoid using hydroxylamine or dithionite in extraction buffers. Instead, employ mild chelators like EDTA for iron-oxyhydroxide-associated OM. Conduct control experiments (e.g., without enzymes/NADPH) to distinguish enzymatic vs. non-enzymatic reactions .

Advanced Research Questions

Q. How do CYP enzymes influence the metabolic stability of this compound?

- Methodological Answer : Incubate the compound with hepatic microsomes (rat/rabbit) and NADPH to assess CYP-mediated metabolism. Use CYP-specific inducers (e.g., β-naphthoflavone for CYP1A, phenobarbital for CYP2B) to identify enzymes involved. Monitor metabolites via HPLC or LC-MS. For example, in related hydroxylamine derivatives, CYP1A1/2 induction increases reductive metabolites (e.g., o-anisidine), while CYP2E1 may favor oxidative pathways. Compare species-specific differences in metabolite profiles to predict interspecies toxicity .

| CYP Inducer | Enzyme Enriched | Metabolite Ratio (o-Anisidine : o-Aminophenol) | Species |

|---|---|---|---|

| β-NF | CYP1A1/2 | 1.9 : 1 | Rat |

| Phenobarbital | CYP2B1/2 | 1.2 : 1 | Rat |

| Ethanol | CYP2E1 | Not detected | Rat |

| Data adapted from microsomal studies on analogous compounds . |

Q. How can conflicting metabolic data from different experimental models be reconciled?

- Methodological Answer : Discrepancies (e.g., rat vs. rabbit microsomal activity) may arise from species-specific CYP expression or cofactor availability. Validate findings using human recombinant CYP isoforms and cross-species comparative studies. Apply kinetic modeling (e.g., Michaelis-Menten parameters) to quantify enzyme affinity (Km) and turnover (Vmax). Use inhibitors like ketoconazole (CYP3A4) or quinidine (CYP2D6) to pinpoint contributions of specific enzymes .

Q. What strategies mitigate interference from reactive metabolites in toxicity studies?

- Methodological Answer : Reactive metabolites (e.g., nitroso intermediates) can form DNA adducts. Use trapping agents like glutathione (GSH) or N-acetylcysteine to sequester electrophilic species. Quantify adducts via ³²P-postlabeling or LC-MS/MS. For in vitro models, supplement with antioxidant enzymes (e.g., superoxide dismutase) to reduce oxidative stress. In vivo, employ knockout models (e.g., CYP-null mice) to isolate metabolic pathways .

Q. How does the trifluoroethylidene group influence the compound’s electronic properties and reactivity?

- Methodological Answer : The electron-withdrawing trifluoromethyl group stabilizes the imine via inductive effects, reducing susceptibility to hydrolysis. Use cyclic voltammetry to measure redox potentials and DFT calculations to map frontier molecular orbitals (HOMO/LUMO). Compare with non-fluorinated analogs to assess fluorine’s impact on reactivity. Solvent effects (polar vs. non-polar) can further modulate electronic behavior .

Methodological Notes

- Data Validation : Cross-reference NMR/X-ray data with computational models (e.g., Gaussian or ORCA) to ensure structural accuracy.

- Safety Protocols : Follow S24/25 guidelines (avoid skin/eye contact) and use fume hoods due to potential toxicity of hydroxylamine derivatives .

- Artifact Mitigation : Pre-treat samples with chelators (e.g., EDTA) to suppress non-enzymatic reactions during extractions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.